molecular formula C11H10N2O3 B12358883 3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid

3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid

Cat. No.: B12358883
M. Wt: 218.21 g/mol
InChI Key: MCGDOARJJHRVFA-UHFFFAOYSA-N
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Description

3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid is an organic compound with the molecular formula C11H10N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid typically involves the reaction of o-phenylenediamine with a dicarboxylic acid. One common method includes dissolving o-phenylenediamine in ethanol and reacting it with 2-oxoglutaric acid under microwave irradiation. The reaction mixture is then cooled, and the product is recrystallized from ethanol to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction could produce 3-(3-hydroxy-2H-quinoxalin-2-yl)propanoic acid.

Scientific Research Applications

3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-oxoquinolin-1(2H)-yl)propanoic acid
  • 3-(quinolin-3-yl)propanoic acid
  • 3-(3-hydroxyquinoxalin-2-yl)propanoic acid

Uniqueness

3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in drug development and materials science .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid

InChI

InChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4,9H,5-6H2,(H,14,15)

InChI Key

MCGDOARJJHRVFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(C(=O)N=C2C=C1)CCC(=O)O

Origin of Product

United States

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